2-Fluoro-5-methoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIQXHIAEMGZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370545 | |
| Record name | 2-Fluoro-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105728-90-3 | |
| Record name | 2-Fluoro-5-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105728-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro 5 Methoxybenzaldehyde and Its Derivatives
Established Synthetic Routes to 2-Fluoro-5-methoxybenzaldehyde
The preparation of this compound typically involves the introduction of a formyl group onto the 4-fluoroanisole (B119533) backbone. Several classical methods in organic chemistry can be adapted for this purpose, with varying degrees of regioselectivity and efficiency.
Classical Preparative Methods
One of the primary methods for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring. chemistrysteps.comorganic-chemistry.orgwikipedia.org 4-Fluoroanisole, with its electron-donating methoxy (B1213986) group, is an excellent substrate for this electrophilic aromatic substitution, directing the formylation to the ortho position. chemistrysteps.com
Another classical approach is the Duff reaction , which employs hexamine as the formylating agent in the presence of an acid. wikipedia.org This method is particularly effective for electron-rich phenols and their ethers, with a preference for ortho-formylation. wikipedia.org
The Gattermann reaction and its variant, the Gattermann-Koch reaction , are also established methods for formylating aromatic compounds. wikipedia.orgunacademy.com The Gattermann reaction uses a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst, while the Gattermann-Koch reaction utilizes carbon monoxide and hydrochloric acid. wikipedia.orgyoutube.comyoutube.comcollegedunia.com However, the Gattermann-Koch reaction is generally not applicable to phenol (B47542) ethers like 4-fluoroanisole. wikipedia.org
Ortho-lithiation followed by formylation represents a highly regioselective method. In this strategy, the methoxy group of 4-fluoroanisole directs the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with a formylating agent, such as DMF, to yield this compound.
A synthetic route analogous to the preparation of 2-fluoro-5-methylbenzaldehyde (B1307339) can also be envisioned. This involves the reaction of 4-fluoroanisole with dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride. chemicalbook.com
| Reaction | Reagents | General Applicability |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics |
| Duff Reaction | Hexamine, Acid | Phenols and their ethers |
| Gattermann Reaction | HCN, HCl, Lewis Acid | Aromatic compounds |
| Ortho-lithiation | Organolithium, DMF | Directed regioselective formylation |
Process Optimization for Enhanced Yield and Purity
While classical methods provide viable routes to this compound, research efforts have been directed towards optimizing these processes to improve yield and purity. For instance, in the synthesis of related benzaldehydes, modifications to the Duff reaction, such as the inclusion of trimethylsilyl (B98337) chloride, have been shown to increase yields. ecu.edu
In the context of the Vilsmeier-Haack reaction, solvent-free conditions using a mortar and pestle for grinding the reactants have been explored for the formylation of anisoles, offering an environmentally benign and efficient alternative to traditional solvent-based methods. iaamonline.org The purification of the final product is critical to remove any regioisomers or unreacted starting materials. Techniques such as vacuum distillation and column chromatography are commonly employed to achieve high purity. chemicalbook.com
Derivatization and Functionalization Strategies of this compound
The aldehyde functional group and the activated aromatic ring of this compound provide versatile handles for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives.
Aldehyde Group Transformations (e.g., condensation reactions)
The carbonyl group of this compound readily undergoes condensation reactions with active methylene (B1212753) compounds. A prominent example is the Claisen-Schmidt condensation to form chalcones. acgpubs.orgscispace.comijarsct.co.innih.gov By reacting this compound with an appropriate acetophenone (B1666503) in the presence of a base, chalcone (B49325) derivatives bearing the 2-fluoro-5-methoxyphenyl moiety can be synthesized in high yields. acgpubs.org
The Knoevenagel condensation is another key transformation, where the aldehyde reacts with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a mild base. wikipedia.orgrsc.org This reaction has been successfully applied to various fluorinated benzaldehydes. researchgate.netresearchgate.net
The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. organic-chemistry.orgwikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com By treating this compound with a phosphonium (B103445) ylide, a carbon-carbon double bond is formed with high regioselectivity. libretexts.org
| Reaction | Reactant | Product Type |
| Claisen-Schmidt Condensation | Acetophenone | Chalcone |
| Knoevenagel Condensation | Active Methylene Compound | α,β-unsaturated compound |
| Wittig Reaction | Phosphonium Ylide | Alkene |
Aromatic Ring Functionalization (e.g., bromination)
The electron-rich nature of the aromatic ring in this compound makes it susceptible to electrophilic aromatic substitution reactions. Bromination is a common functionalization strategy. The directing effects of the fluorine and methoxy substituents will influence the position of the incoming bromine atom. Theoretical analysis and experimental results on similar systems, such as 3-methoxybenzaldehyde, show that bromination often occurs at the position para to the activating methoxy group and ortho to the deactivating (but ortho, para-directing) halogen. mdpi.com For this compound, this would suggest that bromination is likely to occur at the C4 or C6 position. The synthesis of 2-bromo-5-fluorobenzaldehyde (B45324) has been achieved through the bromination of o-fluorobenzaldehyde in the presence of a Lewis acid. google.com
Regioselective Modifications
The inherent directing effects of the fluorine and methoxy substituents on the aromatic ring can be exploited for regioselective modifications. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. The fluorine atom is a deactivating group but is also an ortho, para-director. In the case of this compound, the positions ortho to the methoxy group are C4 and C6, and the position para is C2 (already substituted with fluorine). The positions ortho to the fluorine are C1 (aldehyde) and C3, and the para position is C4. The interplay of these electronic effects, along with steric considerations, will determine the regioselectivity of further substitutions. For instance, in electrophilic aromatic bromination of similarly substituted benzaldehydes, a high degree of regioselectivity has been observed. mdpi.com The use of transient directing groups is an emerging strategy to achieve C-H functionalization at specific positions that might not be favored by the inherent electronic properties of the substituents. researchgate.net
Advanced Synthetic Approaches Utilizing this compound as a Precursor
The unique substitution pattern of this compound makes it an attractive precursor for the synthesis of a variety of complex molecules. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group, ortho and para to the fluorine respectively, creates a nuanced electronic environment that can be exploited in advanced synthetic strategies.
Catalytic Reactions for Novel Chemical Entities
While specific catalytic reactions utilizing this compound are not extensively documented in publicly available literature, the principles of modern catalytic chemistry suggest its high potential as a substrate in various transformations. The aldehyde functional group is a versatile handle for numerous catalytic processes, and the substituted aromatic ring is amenable to cross-coupling reactions.
Transition-metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds nih.govtezu.ernet.in. For a molecule like this compound, if further functionalized with a halide (e.g., bromo or iodo), it could readily participate in reactions such as the Suzuki-Miyaura coupling. This is exemplified in the synthesis of a key intermediate, 5-bromo-2-methylamino-8-methoxyquinazoline, from the related precursor 6-bromo-2-fluoro-3-methoxybenzaldehyde (B1292085), where the bromo group is poised for subsequent Suzuki-Miyaura coupling reactions to introduce various boronic acids jst.go.jp. This highlights the utility of the fluoromethoxy-substituted phenyl ring in building molecular diversity.
The aldehyde group itself can be a reactive site for catalytic transformations. For instance, asymmetric reduction of the prochiral aldehyde can lead to valuable chiral secondary alcohols. While direct examples with this compound are scarce, the broader field of asymmetric catalysis offers numerous methodologies for such transformations with high enantioselectivity wpmucdn.com.
Furthermore, the synthesis of quinazoline (B50416) derivatives, an important class of nitrogen-containing heterocycles, often employs substituted benzaldehydes as starting materials. Various catalytic systems, including copper and palladium catalysts, have been developed to facilitate the construction of the quinazoline scaffold from aldehydes and amino compounds nih.govmdpi.commdpi.com. These methods could potentially be adapted for this compound to generate novel fluorinated quinazoline derivatives.
Table 1: Potential Catalytic Reactions Involving this compound or its Derivatives
| Reaction Type | Potential Substrate | Catalyst System (Example) | Potential Product |
| Suzuki-Miyaura Coupling | Bromo-derivative of this compound | Palladium catalyst with a suitable ligand | Aryl-substituted this compound |
| Asymmetric Reduction | This compound | Chiral metal complex (e.g., Ru-BINAP) | Chiral 2-Fluoro-5-methoxyphenylmethanol |
| Heterocycle Synthesis | This compound | Copper or Iodine catalyst | Fluorinated quinazoline derivative |
Chemo- and Regioselective Synthetic Pathways
The presence of multiple reactive sites in this compound necessitates careful control of chemo- and regioselectivity in synthetic transformations. The aldehyde group, the aromatic ring, and the substituents all offer avenues for reaction, and directing a reaction to a specific site is crucial for synthetic efficiency.
In the context of synthesizing fused heterocyclic systems, such as quinazolinones, regioselectivity is a key consideration. The reaction of substituted anilines with other reagents to form quinazolines can lead to different isomers nih.gov. The development of synthetic methods that yield a single regioisomer is highly desirable. For example, palladium-catalyzed intramolecular C-H amination has been used for the regioselective synthesis of quinazolinone- and phenanthridine-fused heterocycles, exclusively producing the linear isomer researchmap.jp.
The synthesis of quinazoline derivatives from substituted benzaldehydes often involves multi-component reactions where chemo- and regioselectivity are paramount. For instance, a three-component coupling of an aldehyde, 2-hydroxy-1,4-naphthoquinone, and 3-amino-1,2,4-triazole using a catalytic amount of sulfamic acid under solvent-free conditions produces 6-aryl-benzo[h] jst.go.jpmdpi.comnih.gov-triazolo[5,1-b]quinazoline-7,8-dione derivatives with high regioselectivity nih.gov. The specific electronic and steric properties of this compound would be expected to influence the outcome of such reactions.
The synthesis of novel hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones through the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides demonstrates a regioselective pathway leading to angular rather than linear products nih.gov. The choice of substituents on the starting materials plays a critical role in directing the regiochemical outcome of these cyclization reactions.
Table 2: Examples of Chemo- and Regioselective Reactions in Heterocycle Synthesis
| Reaction Type | Key Reactants | Selectivity | Product Type |
| Intramolecular C-H Amination | Aromatic amido–amidine systems | Regioselective (linear isomer) | Fused quinazolinones |
| Three-Component Coupling | Aldehyde, 2-hydroxy-1,4-naphthoquinone, 3-amino-1,2,4-triazole | Regioselective | Benzo[h] jst.go.jpmdpi.comnih.gov-triazolo[5,1-b]quinazoline-7,8-diones |
| Cyclization | 2-thioxopyrimidin-4-ones, hydrazonoyl chlorides | Regioselective (angular isomer) | Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones |
Telescoping Processes in Multi-Step Synthesis
A notable example of a telescoping process involves the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate for drug discovery, from 6-bromo-2-fluoro-3-methoxybenzaldehyde jst.go.jpnih.gov. The original synthesis involved four separate steps with the isolation of each intermediate. By implementing a telescoping process, the number of isolation steps was reduced from four to two.
The improved synthesis involved the following telescoped steps:
Quinazoline Ring Formation and Acetylation: The initial reaction of 6-bromo-2-fluoro-3-methoxybenzaldehyde with guanidine (B92328) carbonate to form the quinazoline ring was performed in N,N-dimethylacetamide. After filtration of the guanidine salt, acetic anhydride (B1165640) was added directly to the filtrate to acetylate the 2-amino group, thus combining the first two steps into a single process without isolation of the aminoquinazoline intermediate jst.go.jp.
Methylation and Deprotection: The subsequent methylation of the acetylamino group followed by the deprotection of the acetyl group was also telescoped. This allowed for the direct conversion of the acetylated intermediate to the final product without isolating the methylated intermediate jst.go.jp.
This telescoping approach led to an 18% increase in the total yield of the final product while maintaining its purity jst.go.jpnih.gov. This case study demonstrates the significant advantages of applying telescoping strategies in the synthesis of complex molecules from precursors like substituted 2-fluorobenzaldehydes.
Table 3: Comparison of Original and Telescoped Synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline
| Synthesis Stage | Original Process | Telescoped Process |
| Step 1 & 2 | 1. Quinazoline formation (isolated) 2. Acetylation (isolated) | Quinazoline formation and acetylation in one pot (one isolation) |
| Step 3 & 4 | 3. Methylation (isolated) 4. Deprotection (isolated) | Methylation and deprotection in one pot (one isolation) |
| Number of Isolations | 4 | 2 |
| Overall Yield Improvement | - | 18% |
Applications of 2 Fluoro 5 Methoxybenzaldehyde in Drug Discovery and Medicinal Chemistry
Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Candidates
The functional groups of 2-Fluoro-5-methoxybenzaldehyde make it an important precursor in the development of new therapeutic agents. The fluorine atom can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate, while the methoxy (B1213986) and aldehyde functionalities provide reactive sites for constructing more complex molecular frameworks.
Development of Anti-Cancer and Anti-Inflammatory Agents
While direct studies specifically utilizing this compound in the synthesis of anti-cancer and anti-inflammatory drugs are not extensively documented in publicly available research, its structural motifs are present in numerous compounds with such activities. Chalcones, which are precursors to flavonoids, are a class of compounds extensively studied for their anti-cancer properties. These are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). The presence of both fluoro and methoxy substituents on the aromatic rings of chalcones has been shown to be advantageous for their cytotoxic activity against various cancer cell lines. Therefore, this compound is a logical and valuable starting material for the synthesis of novel chalcone (B49325) derivatives with potential as anti-cancer agents.
Similarly, in the field of anti-inflammatory drug development, various substituted benzaldehyde derivatives serve as key intermediates. Although specific examples detailing the use of this compound are not prominent, the broader class of methoxy- and fluoro-substituted aromatic compounds are known to be important pharmacophores in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Design and Synthesis of Receptor-Specific Ligands (e.g., 5-HT2C receptor agonists)
The serotonin (B10506) 2C (5-HT2C) receptor is a significant target in the development of drugs for treating a range of neuropsychiatric disorders. The synthesis of selective 5-HT2C receptor agonists is a key area of research in medicinal chemistry. While the direct use of this compound in the synthesis of prominent 5-HT2C receptor agonists like WAY-163909 has not been explicitly reported, the synthesis of analogues of such compounds often starts with similarly substituted aromatic precursors. For instance, the synthesis of certain WAY-163909 analogues has been achieved starting from 2-amino-5-methoxy-benzoic acid. This highlights the importance of the substitution pattern present in this compound for the development of receptor-specific ligands. The aldehyde functionality of this compound offers a different synthetic handle that could be exploited for the creation of novel scaffolds targeting the 5-HT2C receptor.
Preparation of Compounds with Diverse Biological Activities
The unique combination of functional groups in this compound makes it a versatile precursor for a wide range of biologically active molecules. Its derivatives have the potential to exhibit a variety of pharmacological effects, owing to the ability of the fluorine and methoxy groups to modulate the electronic and steric properties of the resulting compounds. This allows for the fine-tuning of interactions with biological targets. Research into fluorinated aromatic compounds continues to uncover new therapeutic applications, and as such, this compound remains a compound of high interest for the synthesis of novel bioactive molecules.
Construction of Complex Heterocyclic Systems
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. This compound serves as a valuable building block for the construction of several important heterocyclic systems.
Synthesis of Porphyrin Frameworks for Photodynamic Applications and Light-Harvesting Systems
Porphyrins and their derivatives are of significant interest for their applications in photodynamic therapy (PDT) for cancer treatment and in the development of artificial light-harvesting systems. The synthesis of tetraphenylporphyrins (TPPs) is commonly achieved through the condensation of a substituted benzaldehyde with pyrrole. The incorporation of fluorine atoms into the porphyrin structure can enhance its photophysical properties, making fluorinated TPPs promising candidates for PDT. Substituted benzaldehydes are crucial starting materials for these syntheses. The Rothemund reaction, a classic method for porphyrin synthesis, utilizes aldehydes to form the meso-phenyl groups of the porphyrin ring. Therefore, this compound is a suitable precursor for the synthesis of asymmetrically substituted, fluorinated TPPs with potential applications in both PDT and as components of light-harvesting assemblies.
Formation of Benzophenone and Benzopyran Derivatives
Benzophenones are an important class of compounds with applications in photochemistry and as intermediates in organic synthesis. The Friedel-Crafts acylation reaction is a primary method for the synthesis of benzophenones, where a substituted benzoyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst. While not a direct precursor in this reaction, this compound can be oxidized to the corresponding benzoic acid, which can then be converted to the benzoyl chloride needed for the Friedel-Crafts acylation.
Benzopyrans are a class of heterocyclic compounds that includes many natural products with significant biological activity, such as flavonoids. The synthesis of benzopyran derivatives can be achieved through various routes. For instance, a related compound, 2-hydroxy-5-methoxybenzaldehyde, reacts with malononitrile (B47326) to form a 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile. This suggests that with appropriate functional group manipulation, this compound could be a precursor for the synthesis of novel fluorinated benzopyran derivatives with potential pharmaceutical applications.
Assembly of Hydrazine (B178648) and Hydrazinocarbonyl Scaffolds
This compound is a valuable precursor for the synthesis of molecules containing hydrazine and hydrazinocarbonyl functionalities. These scaffolds are of interest in medicinal chemistry due to their presence in numerous biologically active compounds.
The aldehyde functional group of this compound can readily undergo condensation reactions with hydrazine or its derivatives to form hydrazones. This reaction is a common and efficient method for creating a C=N-N linkage, which is a key feature of the hydrazine scaffold. The general reaction involves the refluxing of an equimolar mixture of the aldehyde and a hydrazide in a suitable solvent, such as ethanol, to yield the corresponding hydrazone.
Furthermore, this compound is instrumental in the synthesis of more complex hydrazinocarbonyl scaffolds, such as acylhydrazones. For instance, it is a starting material for the synthesis of benzo[b]thiophene-2-carbohydrazide. This intermediate can then be reacted with various aromatic aldehydes to produce a library of benzo[b]thiophene acylhydrazones. These compounds have been investigated for their potential as antimicrobial agents.
A typical synthetic pathway to these scaffolds is initiated by the reaction of this compound with ethyl thioglycolate to form a benzothiophene (B83047) ester, which is then converted to the corresponding carbohydrazide (B1668358). This carbohydrazide serves as the platform for the assembly of the hydrazinocarbonyl scaffold.
Table 1: General Synthesis of Hydrazones from Aldehydes
| Reactant 1 | Reactant 2 | Reaction Type | Product Scaffold |
|---|---|---|---|
| Aldehyde (e.g., this compound) | Hydrazine/Hydrazide | Condensation | Hydrazone |
| Benzo[b]thiophene-2-carbohydrazide | Aromatic Aldehyde | Condensation | Acylhydrazone |
Derivations of Benzothiophene Carboxamides as Kinase Inhibitors (e.g., Clk1/4)
A significant application of this compound is in the synthesis of 5-methoxybenzothiophene-2-carboxamides, which have been identified as potent inhibitors of Cdc2-like kinases (Clk), particularly Clk1 and Clk4. thermofisher.com These kinases are involved in the regulation of pre-mRNA splicing and are considered promising targets for cancer therapy. thermofisher.com
The synthesis of these kinase inhibitors involves a three-step process commencing with this compound. thermofisher.com The initial step is the reaction with ethyl thioglycolate in the presence of potassium carbonate to yield 5-methoxybenzothiophene-2-carboxylic acid ethyl ester. thermofisher.com This is followed by alkaline hydrolysis of the ester to the corresponding carboxylic acid. thermofisher.com Finally, the carboxylic acid is coupled with various amines to produce the target 5-methoxybenzothiophene-2-carboxamides. thermofisher.com
Table 2: Three-Step Synthesis of 5-Methoxybenzothiophene-2-carboxamides
| Step | Reactants | Reagents and Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | This compound, Ethyl thioglycolate | K₂CO₃ in DMF, 70 °C, 4 h | 5-Methoxybenzothiophene-2-carboxylic acid ethyl ester | 47% |
| 2 | 5-Methoxybenzothiophene-2-carboxylic acid ethyl ester | KOH in ethanol/water, 80 °C, 3 h | 5-Methoxybenzothiophene-2-carboxylic acid | 90% |
| 3 | 5-Methoxybenzothiophene-2-carboxylic acid, Appropriate amine | HBTU, Triethylamine in DCM, room temperature, overnight | 5-Methoxybenzothiophene-2-carboxamides | 18–97% |
Data sourced from a study on the synthesis of 5-methoxybenzothiophene-2-carboxamides as Clk1/4 inhibitors. thermofisher.com
The resulting carboxamides have been shown to exhibit significant inhibitory activity. For example, certain derivatives with specific benzyl (B1604629) extensions have demonstrated high potency and selectivity for Clk1 over other kinases like Clk2. thermofisher.com
Elaboration of Bicyclic Systems (e.g., hydroisoquinolines, quinazolines, benzosuberones)
This compound is a key building block for the construction of various bicyclic and polycyclic systems that form the core of many pharmaceutically active molecules.
Hydroisoquinolines: The hydroisoquinoline skeleton can be synthesized using the Pictet-Spengler reaction. thermofisher.comnih.govarkat-usa.org This reaction involves the condensation of a β-arylethylamine with an aldehyde, such as this compound, in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic substitution to yield the tetrahydroisoquinoline ring system. The presence of the electron-donating methoxy group on the benzaldehyde can facilitate the cyclization step. nih.gov
Quinazolines: Quinazoline (B50416) derivatives can be prepared from this compound through cyclocondensation reactions. A common method involves the reaction of an ortho-fluorobenzaldehyde with amidines in the presence of a base like potassium carbonate. The fluorine atom acts as a good leaving group in a nucleophilic aromatic substitution reaction that leads to the formation of the quinazoline ring.
Benzosuberones: The synthesis of benzosuberone derivatives, which contain a seven-membered ring fused to a benzene (B151609) ring, can also utilize this compound as a starting material. A typical synthetic strategy involves a Wittig reaction between the aldehyde and a suitable phosphonium (B103445) ylide to elongate the carbon chain. The resulting product can then undergo an intramolecular Friedel-Crafts acylation to form the cycloheptanone (B156872) ring of the benzosuberone core. researchgate.netnih.gov
Table 3: Synthetic Methodologies for Bicyclic Systems
| Bicyclic System | Key Reaction | Role of this compound |
|---|---|---|
| Hydroisoquinoline | Pictet-Spengler Reaction | Aldehyde component |
| Quinazoline | Cyclocondensation | o-Fluorobenzaldehyde precursor |
| Benzosuberone | Wittig Reaction & Intramolecular Friedel-Crafts Acylation | Aldehyde for chain elongation |
Computational Chemistry and Mechanistic Investigations Involving 2 Fluoro 5 Methoxybenzaldehyde
Theoretical Studies on Reaction Mechanisms and Transition States
The investigation of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For a molecule like 2-fluoro-5-methoxybenzaldehyde, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of its chemical transformations. These studies can map out the potential energy surface of a reaction, identifying the most energetically favorable pathways.
A key aspect of this analysis is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The geometries and energies of these transient species are critical in determining the kinetics of a reaction. For instance, in reactions involving the aldehyde functional group of this compound, such as nucleophilic additions or condensations, computational methods can model the approach of a nucleophile, the formation of tetrahedral intermediates, and the subsequent steps leading to the final product. While a detailed computational study on the Pummerer reaction mechanism has been conducted, it provides insights into the behavior of related sulfur-containing compounds rather than this compound itself. acs.org
Theoretical calculations can also predict the influence of the fluoro and methoxy (B1213986) substituents on the reactivity of the benzaldehyde (B42025) core. The electron-withdrawing nature of the fluorine atom and the electron-donating effect of the methoxy group can significantly impact the electron density distribution in the aromatic ring and on the carbonyl carbon, thereby influencing the activation energies of various reactions.
Molecular Modeling and Docking Simulations for Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies are pivotal in the field of medicinal chemistry for the rational design of new therapeutic agents. Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule like this compound and its derivatives might interact with a biological target, such as a protein or enzyme.
Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a receptor and estimate the strength of the interaction, often expressed as a binding energy or docking score. For derivatives of this compound, these simulations can help in understanding how modifications to the molecular structure affect binding affinity and, consequently, biological activity. For example, a study on imidazopyridine scaffold-based BAG3 modulators involved molecular docking to rationalize the binding modes of compounds, some of which were synthesized from this compound. mdpi.com
These computational approaches allow for the systematic exploration of how different substituents at various positions on the benzaldehyde ring influence interactions with the target protein. By analyzing the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions, researchers can build a comprehensive SAR model. This model can then guide the synthesis of new analogues with improved potency and selectivity.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on DFT, provide fundamental insights into the electronic structure of a molecule, which in turn governs its reactivity. For this compound, these calculations can determine a range of important molecular properties.
Key parameters that can be calculated include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its ability to participate in chemical reactions.
Electron Density Distribution: Quantum chemical methods can map the electron density across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting the sites of chemical attack.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It helps in identifying regions that are likely to interact with electrophiles or nucleophiles.
Atomic Charges: These calculations can assign partial charges to each atom in the molecule, providing further insight into its reactivity.
These calculated properties can be used to predict various aspects of the chemical behavior of this compound, such as its susceptibility to nucleophilic or electrophilic attack and its potential to participate in various types of chemical reactions.
Below is a table summarizing the types of computational data that can be generated for this compound and their significance.
| Computational Method | Calculated Property | Significance |
| Density Functional Theory (DFT) | Reaction Energy Profiles | Elucidates the most favorable reaction pathways. |
| Transition State Geometries and Energies | Determines the kinetics and feasibility of a reaction. | |
| Molecular Docking | Binding Affinity (Docking Score) | Predicts the strength of interaction with a biological target. |
| Ligand-Receptor Interactions | Identifies key interactions (e.g., hydrogen bonds) for SAR studies. | |
| Quantum Chemical Calculations | HOMO-LUMO Energies | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes electrophilic and nucleophilic sites. | |
| Atomic Charges | Quantifies the charge distribution within the molecule. |
Broader Chemical and Interdisciplinary Applications of 2 Fluoro 5 Methoxybenzaldehyde
Utilization in Agrochemical Research for Novel Compound Development
The incorporation of fluorine into active molecules is a well-established strategy in the design of modern agrochemicals, including herbicides, insecticides, and fungicides. ccspublishing.org.cnresearchgate.net Fluorinated benzaldehydes, such as 2-Fluoro-5-methoxybenzaldehyde, serve as important precursors in the synthesis of these complex agrochemical compounds. google.com
The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule. ccspublishing.org.cn Key benefits of fluorination in agrochemicals include:
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, which can make the molecule more resistant to metabolic degradation by enzymes in the target pest or in the environment. researchgate.netnbinno.com This can lead to longer-lasting effects and potentially lower application rates. nbinno.com
Increased Lipophilicity : Fluorine substitution can increase a compound's lipophilicity, which enhances its ability to penetrate the waxy outer layers of insects, the cell membranes of fungi, or the tissues of weeds. nbinno.comnih.gov
Modified Binding Affinity : The high electronegativity of fluorine can alter the electronic profile of the molecule, potentially leading to stronger and more specific binding to target enzymes or receptors in the pest organism. researchgate.net
The aldehyde functional group in this compound is a versatile handle for further chemical modification, allowing for its straightforward conversion into imines, oximes, and other functionalities commonly found in active agrochemical ingredients. nbinno.com This makes it an attractive starting material for combinatorial chemistry and high-throughput screening programs aimed at discovering new crop protection agents. nbinno.com
Integration into Material Science for Specialty Polymer and Coating Synthesis
In material science, fluorinated compounds are prized for their unique and valuable properties. Fluoropolymers and coatings are known for their exceptional thermal stability, chemical resistance, and low surface energy, which translates to hydrophobicity and oil-repellency. This compound serves as a building block for creating specialty polymers and coatings with these desirable characteristics.
The aldehyde group provides a reactive site for polymerization and cross-linking reactions, enabling the formation of complex polymer networks. The incorporation of the fluorinated benzaldehyde (B42025) unit into a polymer backbone can impart specific properties:
| Property Enhanced by Fluorine | Description |
| Thermal Stability | The strength of the C-F bond contributes to the overall thermal resistance of the polymer, making it suitable for high-performance applications. |
| Hydrophobicity & Oil-Repellency | Fluorinated surfaces exhibit very low surface energy, which repels both water and oils, a critical feature for protective coatings. |
| Altered Electronic Characteristics | The electronegativity of fluorine can modify the electronic properties of the polymer, which is essential for applications in organic electronics. |
The aromatic nature of the benzaldehyde ring also contributes rigidity to the polymer structure, which can be crucial for developing advanced materials such as organic light-emitting diodes (OLEDs) and specialty photovoltaic materials.
Role in the Development of Dyestuffs
Fluorinated benzaldehydes are recognized as useful precursors in the formation of various dyestuffs. google.com The synthesis of modern synthetic dyes often involves complex organic molecules where specific substituents are used to fine-tune the color, fastness, and other properties.
One major class of dyes is the azo dyes , which are characterized by the (-N=N-) functional group. The synthesis of an azo dye typically involves a diazotization reaction of an aromatic amine followed by a coupling reaction with an electron-rich partner. While this compound itself is not an amine, it can be chemically converted to a corresponding amino derivative (e.g., 2-fluoro-5-methoxyaniline), which can then serve as the diazo component in azo dye synthesis.
Furthermore, fluorinated benzaldehydes can be used in condensation reactions to create other classes of dyes. For instance, the Knoevenagel condensation of a fluorine-containing benzaldehyde with a suitable partner molecule is a known method for synthesizing certain fluorophores, such as BODIPY dyes. nih.gov The inclusion of fluorine in the dye structure can enhance properties like photostability and quantum yield, making them more effective and durable for various applications. nih.gov
Future Prospects in Advanced Organic Synthesis and Chemical Biology
The unique combination of functional groups on this compound makes it a promising candidate for future applications in advanced organic synthesis and as a tool in chemical biology. As a versatile building block, it provides a scaffold for constructing complex molecular architectures.
In the realm of medicinal chemistry and chemical biology, structurally similar compounds have shown significant biological activity. For example, 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer cell growth and proliferation. smolecule.com This suggests that this compound and its derivatives could be explored as starting points for the development of new therapeutic agents or as chemical probes to study biological pathways. Its fluorinated nature can be advantageous in drug design, potentially improving metabolic stability and cell permeability. smolecule.com
Challenges and Opportunities in the Synthesis and Application of Fluorinated Benzaldehydes
Despite their utility, the synthesis and application of fluorinated benzaldehydes are not without challenges. However, these challenges are actively being addressed by innovations in chemical synthesis, presenting new opportunities for more efficient and sustainable production.
Traditional methods for producing fluorinated benzaldehydes can suffer from low yields or require harsh, toxic, and expensive reagents. google.com Achieving high isomeric purity—ensuring the fluorine and other substituents are in the correct positions—can also be difficult with classical formylation reactions. google.com
These challenges have spurred research into new synthetic methodologies, creating significant opportunities for process improvement.
| Challenge | Opportunity |
| Low Yields & Isomeric Impurity | Development of highly selective catalytic processes and novel formylation techniques to improve yields and ensure high isomeric purity. google.com |
| Harsh/Toxic Reagents | A shift towards "green" chemistry, utilizing more environmentally benign solvents and reagents to reduce the environmental footprint of synthesis. |
| Cost & Efficiency | Adoption of advanced manufacturing technologies like continuous flow processing, which can offer better temperature control, enhanced safety, and reduced reaction times. |
| Supply Chain Complexity | Efforts to localize manufacturing and develop more robust and cost-effective supply chains for key fluorinated starting materials. |
By embracing these innovations, the chemical industry can overcome existing hurdles to produce fluorinated benzaldehydes like this compound more efficiently, cost-effectively, and sustainably, unlocking their full potential across various industrial sectors. google.com
Q & A
Q. What are the standard synthetic routes for 2-fluoro-5-methoxybenzaldehyde, and how can purity be optimized?
The compound is commonly synthesized via diazotization of 2-amino-5-methoxytoluene, followed by fluorination using hydrofluoric acid or a fluoroborate salt. Key steps include:
- Diazotization : Reacting the amine precursor with NaNO₂ and HCl at 0–5°C to form the diazonium salt .
- Fluorination : Substitution of the diazonium group with fluorine under controlled pH and temperature to avoid side reactions (e.g., hydrolysis to phenol derivatives) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >97% purity. Monitor via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. Which analytical techniques are most effective for characterizing this compound?
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as Skin Irrit. 2 and Eye Irrit. 2) .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : In airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for halogenated benzaldehyde derivatives?
Discrepancies in splitting patterns may arise from:
- Dynamic Effects : Rotameric equilibria in the aldehyde group can cause unexpected multiplicity. Low-temperature NMR (e.g., –40°C) stabilizes conformers for clearer analysis .
- Isomeric Impurities : Trace isomers (e.g., 3-fluoro-5-methoxy isomer) may co-elute. Use HPLC-MS with a C18 column (acetonitrile/water gradient) to separate and identify impurities .
- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) can shift peaks. Cross-validate with FT-IR and X-ray crystallography for unambiguous assignments .
Q. What strategies optimize reaction yields in cross-coupling reactions using this compound?
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances Suzuki-Miyaura couplings with aryl boronic acids (yields >80% vs. 50% with Pd(OAc)₂) .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Avoid protic solvents that deactivate catalysts.
- Temperature Control : Microwave-assisted synthesis at 120°C reduces reaction time (2 hrs vs. 24 hrs conventional) .
- Substrate Activation : Electron-withdrawing groups (e.g., –F) increase electrophilicity of the aldehyde, favoring nucleophilic additions .
Q. How is this compound applied in medicinal chemistry for lead compound development?
- Scaffold Functionalization : The aldehyde group undergoes condensation with hydrazines or amines to form Schiff bases, which are screened for antimicrobial or anticancer activity .
- Fluorine Effects : The fluorine atom enhances metabolic stability and bioavailability in drug candidates. For example, derivatives inhibit tyrosine kinases (IC₅₀ < 1 μM in in vitro assays) .
- Structure-Activity Relationship (SAR) Studies : Modifying the methoxy position (e.g., 5-methoxy vs. 4-methoxy) alters binding affinity to target proteins. Docking simulations (AutoDock Vina) guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
